Amine Basicity (pKₐ) Tuned by β-Fluorine: ~1.7 Log-Unit Reduction Relative to the Non-Fluorinated Parent
The β‑fluoroamine motif in 7‑fluoro‑7‑methyl‑4‑azaspiro[2.4]heptane is predicted to reduce the amine pKₐ by approximately 1.5–1.7 log units relative to the non‑fluorinated parent 4‑azaspiro[2.4]heptane. This inference is based on the well‑characterized inductive effect of a β‑fluorine atom on aliphatic amines [1] and on systematic pKₐ profiling of fluorinated heterocyclic amines . The parent 4‑azaspiro[2.4]heptane has a predicted pKₐ of 11.26 ± 0.20 ; the single β‑fluorine is expected to shift the pKₐ to approximately 9.6. In contrast, the 7,7‑difluoro analog (CAS 1547146-13-3) would exhibit a pKₐ near 7.9, representing a further ~1.7‑unit drop that may compromise bioavailability by altering the charge state at physiological pH [1].
| Evidence Dimension | Amine basicity (pKₐ) |
|---|---|
| Target Compound Data | Estimated pKₐ ≈ 9.6 (predicted based on β‑fluoroamine shift) |
| Comparator Or Baseline | Parent: 4‑azaspiro[2.4]heptane, predicted pKₐ = 11.26 ± 0.20; 7,7‑Difluoro analog, estimated pKₐ ≈ 7.9 |
| Quantified Difference | ΔpKₐ ≈ −1.7 vs. parent; ΔpKₐ ≈ +1.7 vs. 7,7‑difluoro analog |
| Conditions | Calculated/predicted values; β‑fluoroamine pKₐ shift derived from linear aliphatic amine systems |
Why This Matters
pKₐ governs the ionization state at physiological pH, directly impacting solubility, permeability, and off‑target interactions; the 7‑fluoro‑7‑methyl compound offers a moderate basicity that balances absorption and target engagement.
- [1] DataPDF. Rapid, General Access to Chiral β-Fluoroamines and β,β-Difluoroamines. Reported pKₐ values: linear aliphatic amine ~10.7; single β-F → ~9.0; β,β‑diF → ~7.3. https://datapdf.com/ (accessed Apr 2026). View Source
